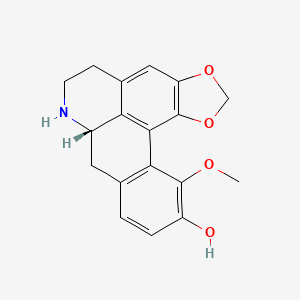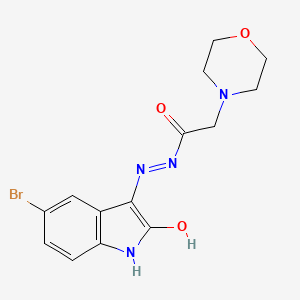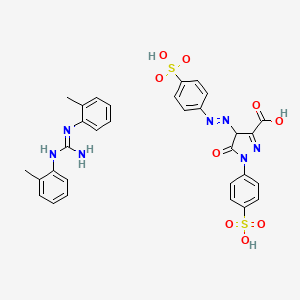
Einecs 300-120-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of ProClin 300 involves the synthesis of its active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are typically synthesized through a series of chemical reactions involving the chlorination and methylation of isothiazolinone derivatives. Industrial production methods often involve large-scale chemical reactors where these reactions are carefully controlled to ensure high yield and purity .
Analyse Des Réactions Chimiques
ProClin 300 undergoes several types of chemical reactions, including:
Oxidation: The active ingredients can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The chlorine atom in 5-chloro-2-methyl-4-isothiazolin-3-one can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
ProClin 300 has a wide range of scientific research applications, including:
Chemistry: Used as a preservative in various chemical reagents and solutions to prevent microbial contamination.
Biology: Employed in biological assays and experiments to maintain the integrity of biological samples by preventing microbial growth.
Medicine: Utilized in diagnostic reagents and kits to ensure the stability and longevity of the products.
Industry: Applied in various industrial processes where microbial contamination needs to be controlled, such as in the production of paints, adhesives, and coatings
Mécanisme D'action
The mechanism of action of ProClin 300 involves the inhibition of key enzymes in the microbial cell’s central metabolic cycle, specifically the Krebs cycle. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate the cell membrane and inhibit enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, succinate dehydrogenase, and NADH dehydrogenase. This disruption of the Krebs cycle leads to a rapid decline in intracellular energy levels, ultimately causing cell death .
Comparaison Avec Des Composés Similaires
ProClin 300 is unique in its broad-spectrum antimicrobial activity and low toxicity compared to other preservatives. Similar compounds include:
Thimerosal: A mercury-based preservative with higher toxicity.
Sodium Azide: A preservative with higher toxicity and potential for explosive reactions.
Gentamicin: An antibiotic with a narrower spectrum of activity and higher potential for resistance development.
ProClin 300’s unique combination of broad-spectrum activity, low toxicity, and compatibility with various reagents and enzymes makes it a preferred choice in many applications .
Propriétés
Numéro CAS |
93920-34-4 |
|---|---|
Formule moléculaire |
C31H29N7O9S2 |
Poids moléculaire |
707.7 g/mol |
Nom IUPAC |
1,2-bis(2-methylphenyl)guanidine;5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H12N4O9S2.C15H17N3/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);3-10H,1-2H3,(H3,16,17,18) |
Clé InChI |
AZYGVCHEJDPFSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N.C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


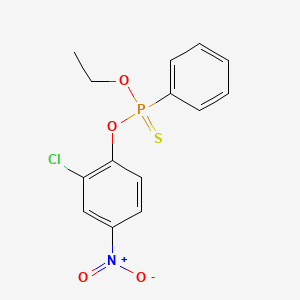
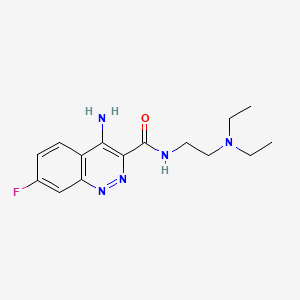
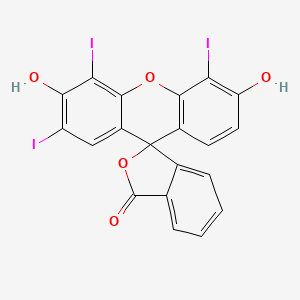
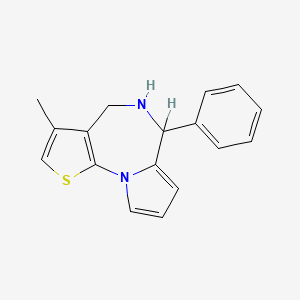
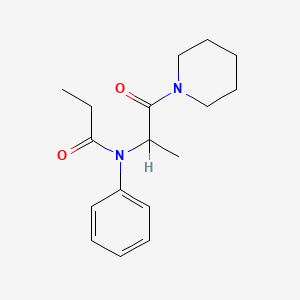
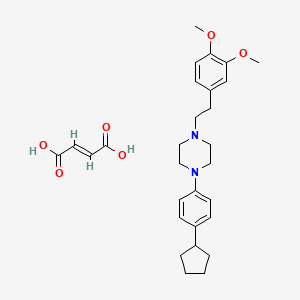
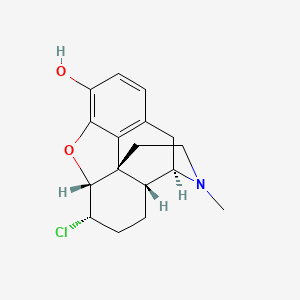
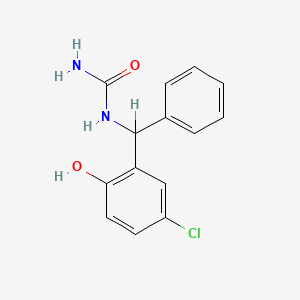
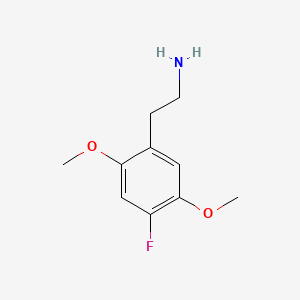
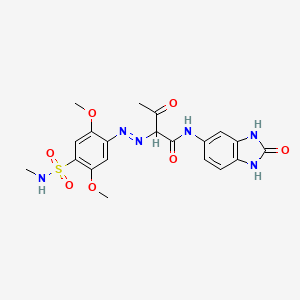
![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate](/img/structure/B12726881.png)
![9-(2-chlorophenyl)-3-methyl-N-(1-phenylpropan-2-yl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726893.png)
